molecular formula C15H10INO2S B8354439 8-Iodo-3-(phenylsulfonyl)quinoline CAS No. 607743-09-9

8-Iodo-3-(phenylsulfonyl)quinoline

Cat. No. B8354439
CAS RN: 607743-09-9
M. Wt: 395.22 g/mol
InChI Key: VWNANUTXXRDVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodo-3-(phenylsulfonyl)quinoline is a useful research compound. Its molecular formula is C15H10INO2S and its molecular weight is 395.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Iodo-3-(phenylsulfonyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Iodo-3-(phenylsulfonyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

607743-09-9

Product Name

8-Iodo-3-(phenylsulfonyl)quinoline

Molecular Formula

C15H10INO2S

Molecular Weight

395.22 g/mol

IUPAC Name

3-(benzenesulfonyl)-8-iodoquinoline

InChI

InChI=1S/C15H10INO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H

InChI Key

VWNANUTXXRDVPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (5.44 g, 78.8 mmol, 1.2 eq) in water (125 ml, 5 vol) was added to a stirred slurry of 8-amino-3-phenylsulfonylquinoline methanesulfonic acid salt (D8) (25.0 g, 65.7 mmol) in 5M HCl (500 ml, 20 vol). The mixture was stirred at 23° to 24.5° C. for 1 hr 5 min then acetonitrile (200 ml, 8 vol) was added. After 10 min a solution of sodium iodide (14.8 g, 98.6 mmol, 1.5 eq) in water (125 ml, 5 vol) was added over 3 min, resulting in the formation of a brown mixture and the evolution of gas. The brown mixture was stirred at 25° C. to 23° C. for 1 hr 5 min then dichloromethane (500 ml, 20 vol) was added and the mixture was stirred for 5 min. The lower organic layer was removed and the aqueous layer was extracted with dichloromethane (125 ml, 5 vol). The combined organic layers were washed with 10% w/v sodium sulfite (125 ml, 5 vol) then concentrated under reduced pressure. The resulting mixture was filtered and the cake was washed with acetonitrile (2×25 ml) and dried in a 40° C. oven under reduced pressure to afford the title compound D6; yield 15.27 g, 59%, identical spectroscopically to that produced by the first method.
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
8-amino-3-phenylsulfonylquinoline methanesulfonic acid salt
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
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solvent
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Quantity
200 mL
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reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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